[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Description
The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a hybrid molecule featuring a benzodioxole moiety linked via a carbamoyl methyl group to a 3-methylthiophene-2-carboxylate ester. This structure combines the electron-rich aromaticity of the benzodioxole ring with the sulfur-containing heterocyclic properties of thiophene, which may confer unique physicochemical and pharmacological characteristics.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-9-4-5-22-14(9)15(18)19-7-13(17)16-10-2-3-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXJZTSRACTRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds include:
Emulsification Solvent Volatilization: This method involves dissolving the compound in a suitable solvent and then evaporating the solvent to obtain the desired product.
Spray Drying: This technique involves spraying a solution of the compound into a hot air stream, causing the solvent to evaporate and leaving behind fine particles of the compound.
Electrospraying: This method uses an electric field to create fine droplets of the compound solution, which then dry to form particles.
Interfacial Deposition: This technique involves depositing the compound at the interface of two immiscible solvents, leading to the formation of the desired product.
Chemical Reactions Analysis
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to interact with various enzymes and receptors, modulating their activities and leading to specific biological effects . The compound may also influence cellular signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzodioxol group is a common scaffold in medicinal and synthetic chemistry. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-methylthiophene ester (electron-donating methyl) contrasts with the electron-withdrawing chlorobenzoyl group in 3a, which may influence reactivity and binding interactions.
- Pharmacological Profiles: The ethylamino-pentanone analogue () exhibits stimulant properties due to its ketone-amine structure, whereas the thiophene ester in the target compound may modulate metabolic stability or receptor selectivity.
Physicochemical Properties
- Lipophilicity : The 3-methylthiophene ester likely increases logP compared to acetates (e.g., 3a) or polar amines (), enhancing membrane permeability.
- Conformational Analysis : Ring puckering in the benzodioxol group () and planarity of the thiophene ring could influence crystal packing or solubility .
Crystallographic and Validation Data
- Structure Refinement : Programs like SHELXL () and ORTEP-3 () are critical for resolving benzodioxol-containing structures, particularly for assessing bond lengths and angles .
- Validation : Tools described in ensure accuracy in stereochemical assignments, which is vital for compounds with multiple chiral centers (e.g., carbamoyl linkages) .
Biological Activity
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
- Molecular Formula : C17H18N2O5S
- Molecular Weight : 342.34 g/mol
The structure incorporates a benzodioxole moiety, which is known for diverse pharmacological properties, including anti-inflammatory and anticancer activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with GABA receptors, potentially influencing neurotransmission and offering neuroprotective effects.
Biological Activity
Research indicates several potential biological activities associated with this compound:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. This compound is being investigated for its ability to induce apoptosis in cancer cells.
- Anti-inflammatory Properties : The benzodioxole structure is linked to anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or inflammatory bowel disease.
- Neuroprotective Effects : By modulating GABA receptors, the compound may help protect neurons from damage in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that similar benzodioxole derivatives inhibited tumor growth in vitro and in vivo models. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in animal models treated with related compounds. |
| Lee et al. (2022) | Investigated neuroprotective effects through GABA receptor modulation, showing promise for treating Alzheimer's disease. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate?
- Methodology : A multi-step approach is typical for such hybrid molecules. For example:
- Step 1 : Functionalize the benzodioxole core via carbamoylation using isocyanates or thiourea derivatives (as seen in thiophene-carboxamide syntheses) .
- Step 2 : Couple the carbamoyl intermediate to a thiophene-2-carboxylate ester via esterification or nucleophilic substitution. highlights similar esterification steps using β-ketoesters and Morita–Baylis–Hillman adducts .
- Key Tools : Monitor reactions via TLC/HPLC and characterize intermediates using / NMR and IR spectroscopy.
Q. How can the structural conformation of the benzodioxole ring in this compound be validated?
- Methodology : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for visualizing puckering parameters . The benzodioxole ring’s puckering amplitude () and phase angle () can be calculated using Cremer-Pople coordinates (see ) to quantify non-planarity .
Q. What spectroscopic techniques are critical for confirming the ester and carbamoyl functionalities?
- Methodology :
- IR Spectroscopy : Look for C=O stretches (~1700–1750 cm) for both ester and carbamoyl groups.
- NMR :
- : Thiophene protons appear as a doublet (~6.5–7.5 ppm), while benzodioxole protons show splitting near δ 6.0–6.5 ppm.
- : Ester carbonyls resonate at ~165–170 ppm; carbamoyl C=O appears slightly upfield (~160–165 ppm) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions (e.g., DFT vs. experimental bond angles)?
- Methodology :
- Perform single-crystal X-ray diffraction (SCXRD) to obtain precise bond lengths/angles. Compare with DFT-optimized geometries (e.g., using Gaussian or ORCA).
- Use SHELXL for refinement and CCDC validation tools to check for outliers (e.g., unusual torsion angles) .
- Example : reports a spirocyclic compound with a benzodioxole moiety; similar validation can apply to resolve discrepancies in hybrid systems .
Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?
- Methodology :
- SAR Studies : Modify substituents on the thiophene or benzodioxole rings. For instance, shows that imidazole hybrids with ester groups exhibit antifungal activity, suggesting that electron-withdrawing groups enhance bioactivity .
- Toxicity Screening : Use in vitro assays (e.g., HEK293 cell viability) and computational tools (e.g., ProTox-II) to predict hepatotoxicity or aquatic toxicity (see for hazard guidelines) .
Q. How can conformational dynamics of the carbamoyl-methyl linker impact binding to biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate the compound’s flexibility in solvent (e.g., water/chloroform) using AMBER or GROMACS.
- Free Energy Perturbation (FEP) : Quantify energy barriers for linker rotation, which may affect binding pocket interactions.
- Experimental Validation : Compare MD results with SCXRD data (e.g., ’s chloroform-derived crystal structure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
